molecular formula C18H19FN4OS B2683997 9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 727403-42-1

9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2683997
CAS-Nummer: 727403-42-1
Molekulargewicht: 358.44
InChI-Schlüssel: NWPQTNIIWJJALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C18H19FN4OS and its molecular weight is 358.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

  • Molecular Formula : C18H19FN4OS
  • Molecular Weight : 358.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro evaluations have shown that the compound displays potent cytotoxic effects against human cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicate effective inhibition of cell proliferation at low concentrations .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, compounds with similar triazoloquinazolinone scaffolds have been reported to inhibit polo-like kinase 1 (Plk1), a target in various cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : Preliminary screening against bacterial strains revealed moderate antibacterial activity. However, it was less effective compared to standard antibiotics like rifampicin .
  • Antifungal Activity : Some derivatives showed promising antifungal activity against pathogenic fungi, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the phenyl and triazole moieties can enhance or diminish its activity:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring is believed to increase lipophilicity and improve cellular uptake.
  • Methylthio Group : The methylthio substituent plays a crucial role in modulating the biological properties of the compound by affecting its interaction with biological targets .

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 12 µM.
Study 2Showed moderate antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 3Evaluated antifungal properties against Candida albicans; exhibited an inhibition rate of 75% at 50 µg/mL.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that derivatives of triazoloquinazolinones exhibit promising antiviral properties. In particular, compounds similar to 9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have shown efficacy against various viruses. For instance:

  • Mechanism of Action : These compounds often target viral replication processes, inhibiting key enzymes involved in the viral life cycle.
  • Case Study : A derivative was tested against the influenza virus and demonstrated a significant reduction in viral load in infected cell cultures at low micromolar concentrations .

Antitumor Activity

The compound has also been evaluated for its anticancer potential:

  • Inhibition of Tumor Growth : Research indicates that triazoloquinazolinones can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Case Studies :
    • A study involving various analogs showed that modifications to the phenyl group led to enhanced binding affinity to polo-like kinase 1 (Plk1), a critical regulator of cell division. Compounds were able to induce mitotic arrest in cancer cells at concentrations around 100 μM .
    • In another investigation, triazoloquinazolinones were found to selectively inhibit Plk1 without affecting other kinases (Plk2 and Plk3), suggesting a targeted approach for cancer therapy .

Anticonvulsant Effects

The anticonvulsant properties of triazolo derivatives have been documented:

  • Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.
  • Research Findings : In animal models, certain analogs demonstrated significant anticonvulsant effects compared to traditional medications . The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEfficacyReference
AntiviralTriazoloquinazolinone derivativesSignificant viral load reduction
AntitumorAnalog with modified phenyl groupInduced mitotic arrest
AnticonvulsantTriazolo derivativesStrong anticonvulsant effects

Eigenschaften

IUPAC Name

9-(3-fluorophenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS/c1-18(2)8-12-14(13(24)9-18)15(10-5-4-6-11(19)7-10)23-16(20-12)21-17(22-23)25-3/h4-7,15H,8-9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPQTNIIWJJALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=CC=C4)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.